molecular formula C12H17N3OS B8048705 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone

Cat. No.: B8048705
M. Wt: 251.35 g/mol
InChI Key: PGABQOSUXZJUSB-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which is known to impart unique chemical and biological properties. The presence of both diazaspiro and thiazolyl groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the thiazolyl group. One common method involves the condensation of a suitable diamine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting anti-inflammatory and anti-cancer effects . The compound’s interaction with other molecular targets and pathways is also under investigation, highlighting its potential for diverse therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone is unique due to the presence of both diazaspiro and thiazolyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-2-yl(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-11(10-7-17-9-14-10)15-6-3-12(8-15)1-4-13-5-2-12/h7,9,13H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGABQOSUXZJUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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